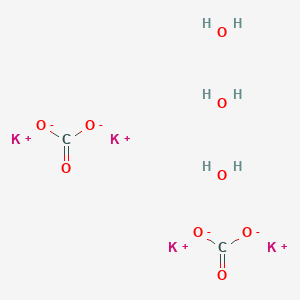

碳酸钾半水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

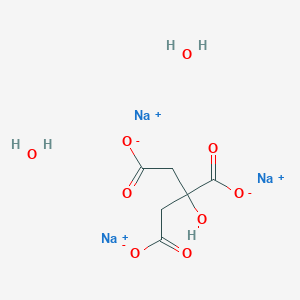

tetrapotassium;dicarbonate;trihydrate is a chemical compound with the molecular formula K₂CO₃·3/2H₂O. It is commonly known as potassium carbonate hydrate. This compound is a white, water-soluble salt that is used in various industrial and scientific applications.

科学研究应用

Potassium carbonate hydrate is used in various scientific research applications, including:

Chemistry: Used as a reagent in chemical synthesis and analytical chemistry.

Biology: Utilized in buffer solutions and as a pH regulator.

Medicine: Employed in pharmaceutical formulations and as an antacid.

Industry: Used in the production of glass, soap, and as a drying agent in various industrial processes

作用机制

Target of Action

Potash sesquihydrate primarily targets hydrochloric acid in gastric secretions . It acts by neutralizing this acid, which plays a crucial role in digestion and maintaining the pH balance in the stomach .

Mode of Action

The compound interacts with its target by undergoing a chemical reaction. When Potash sesquihydrate comes into contact with hydrochloric acid, it reacts to form aluminum chloride and water . This reaction helps to neutralize the acidity in the stomach, providing relief from conditions like heartburn or acid reflux .

Biochemical Pathways

For instance, potassium is essential for the proper functioning of nerve cells and the regulation of fluid balance in the body

Pharmacokinetics

It’s known that the compound is soluble in water , which suggests it could be readily absorbed in the body. More research is needed to understand the ADME properties of Potash sesquihydrate and their impact on its bioavailability.

Result of Action

The primary result of Potash sesquihydrate’s action is the neutralization of hydrochloric acid in the stomach . This can help alleviate symptoms associated with excess stomach acid, such as heartburn or acid reflux . Exposure to potash sesquihydrate has been linked to kidney damage in experimental animals , suggesting potential adverse effects at high concentrations.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potash sesquihydrate. For instance, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body. Additionally, the compound’s stability could be influenced by factors such as temperature and humidity

生化分析

Biochemical Properties

Potash sesquihydrate plays a vital role in several biochemical reactions. It is used as a buffering agent in biochemical assays to maintain a stable pH, which is crucial for enzyme activity and the stability of biological molecules . Potassium, a major component of potash sesquihydrate, is essential for plant growth and development as it regulates enzyme activity, photosynthetic efficiency, and osmotic stress response .

Cellular Effects

Potash sesquihydrate influences cell function by maintaining body fluid and electrolyte balance . It helps in preventing and combating health problems such as obesity, cardiovascular diseases, cancer, osteoporosis, arthritis, diabetes, excess cholesterol, etc .

Molecular Mechanism

The modern commercial production of potash sesquihydrate is by the reaction of potassium hydroxide with carbon dioxide . From the solution crystallizes the sesquihydrate K2CO3·1.5H2O (“potash hydrate”). Heating this solid above 200 °C gives the anhydrous salt .

Temporal Effects in Laboratory Settings

In a study conducted on lactating dairy cows, it was observed that the abrupt addition of potash sesquihydrate to the diet resulted in a greater milk fat concentration within 72 hours . This indicates that the effects of potash sesquihydrate can be observed in a relatively short period of time in laboratory settings.

Dosage Effects in Animal Models

While specific studies on the dosage effects of potash sesquihydrate in animal models are limited, it is known that potassium, a major component of potash sesquihydrate, plays a crucial role in animal nutrition

Metabolic Pathways

Potassium, a major component of potash sesquihydrate, is involved in several metabolic pathways. It is required for protein synthesis, carbohydrate metabolism, and enzyme activation . It also plays a role in nitrogen uptake and metabolism in plants .

Transport and Distribution

Potash sesquihydrate is transported and distributed within cells and tissues primarily through water. It is soluble in water and forms a strongly alkaline solution . The transport and distribution of potash sesquihydrate within cells and tissues are influenced by its solubility in water.

准备方法

Synthetic Routes and Reaction Conditions

Potassium carbonate hydrate can be synthesized through the reaction of potassium hydroxide with carbon dioxide. The reaction is typically carried out in an aqueous solution, and the resulting potassium carbonate is then crystallized to form the hydrate:

2KOH+CO2→K2CO3+H2O

Industrial Production Methods

Industrially, potassium carbonate hydrate is produced by the carbonation of potassium hydroxide. The process involves bubbling carbon dioxide through a solution of potassium hydroxide, followed by crystallization to obtain the hydrate form. This method is efficient and widely used in the production of potassium carbonate for various applications .

化学反应分析

Types of Reactions

Potassium carbonate hydrate undergoes several types of chemical reactions, including:

Neutralization Reactions: Reacts with acids to form potassium salts and water.

Decomposition Reactions: Decomposes upon heating to form potassium oxide and carbon dioxide.

Hydration/Dehydration Reactions: Can gain or lose water molecules depending on the environmental conditions.

Common Reagents and Conditions

Acids: Reacts with acids like hydrochloric acid to produce potassium chloride and carbonic acid, which further decomposes into water and carbon dioxide.

Heat: Decomposes at high temperatures to form potassium oxide and carbon dioxide.

Major Products Formed

Potassium Salts: Formed when reacting with various acids.

Potassium Oxide: Formed upon thermal decomposition.

Carbon Dioxide and Water: Formed during decomposition and neutralization reactions.

相似化合物的比较

Similar Compounds

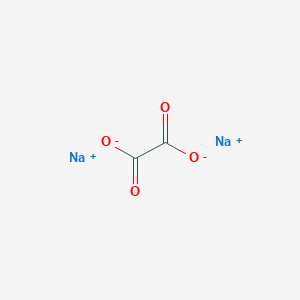

Sodium Carbonate (Na₂CO₃): Similar in structure and function but contains sodium instead of potassium.

Calcium Carbonate (CaCO₃): Used in similar applications but has different solubility and reactivity properties.

Magnesium Carbonate (MgCO₃): Another similar compound with distinct physical and chemical properties.

Uniqueness

Potassium carbonate hydrate is unique due to its high solubility in water and its ability to act as a strong base. It is preferred in applications where potassium ions are required, and its hydrate form provides additional stability and ease of handling compared to anhydrous forms .

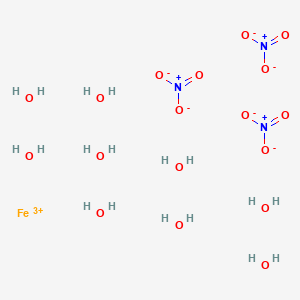

属性

CAS 编号 |

6381-79-9 |

|---|---|

分子式 |

CH4KO4 |

分子量 |

119.14 g/mol |

IUPAC 名称 |

tetrapotassium;dicarbonate;trihydrate |

InChI |

InChI=1S/CH2O3.K.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |

InChI 键 |

JIZADEJJTWPJSR-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.[K+].[K+].[K+].[K+] |

规范 SMILES |

C(=O)(O)O.O.[K] |

Key on ui other cas no. |

6381-79-9 |

同义词 |

K2CO3.1.5H2O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

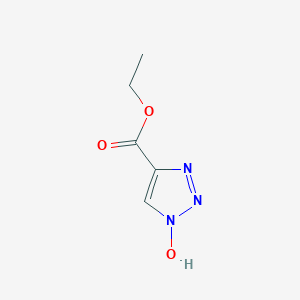

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)